6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione
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Overview
Description
6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are essential in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common method includes the nitration of 3-methyluracil followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Quality control measures are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized pyrimidines.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its derivatives could serve as potential inhibitors or activators of specific enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-methyluracil: Lacks the nitro group, leading to different reactivity and applications.
5-Nitro-2,4-dioxo-3,4-dihydropyrimidine: Similar structure but without the amino and methyl groups.
6-Amino-5-nitropyrimidine-2,4(3H,5H)-dione: Similar but lacks the methyl group.
Uniqueness
6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione is unique due to the presence of both amino and nitro groups, along with a methyl group
Properties
CAS No. |
448904-31-2 |
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Molecular Formula |
C5H6N4O4 |
Molecular Weight |
186.13 g/mol |
IUPAC Name |
6-imino-3-methyl-5-nitro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H6N4O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h2H,1H3,(H2,6,7,11) |
InChI Key |
SXGIFSZUMKXOOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(=N)NC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
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